molecular formula C11H12N2O B14609055 4-Ethyl-7-methoxyquinazoline CAS No. 58487-52-8

4-Ethyl-7-methoxyquinazoline

Cat. No.: B14609055
CAS No.: 58487-52-8
M. Wt: 188.23 g/mol
InChI Key: TTZJAKZPQATFKD-UHFFFAOYSA-N
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Description

4-Ethyl-7-methoxyquinazoline is a heterocyclic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an ethyl group at the 4th position and a methoxy group at the 7th position of the quinazoline ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-7-methoxyquinazoline typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzylamine with ethyl glyoxalate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis and phase-transfer catalysis can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-7-methoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethyl-7-methoxyquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Ethyl-7-methoxyquinazoline involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

  • 4-Ethylquinazoline
  • 7-Methoxyquinazoline
  • 4-Methyl-7-methoxyquinazoline

Comparison: 4-Ethyl-7-methoxyquinazoline is unique due to the combined presence of both ethyl and methoxy groups, which enhances its biological activity and specificity compared to its analogs. The ethyl group at the 4th position increases lipophilicity, while the methoxy group at the 7th position can influence electronic properties and binding affinity to molecular targets .

Properties

CAS No.

58487-52-8

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-ethyl-7-methoxyquinazoline

InChI

InChI=1S/C11H12N2O/c1-3-10-9-5-4-8(14-2)6-11(9)13-7-12-10/h4-7H,3H2,1-2H3

InChI Key

TTZJAKZPQATFKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=NC2=C1C=CC(=C2)OC

Origin of Product

United States

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